3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide is a chemical compound that belongs to the class of benzamides, which are characterized by the presence of a benzene ring attached to a carbonyl group (amide). This specific compound features a bromine atom at the 3-position of the benzene ring and a morpholine group attached via a propyl chain. It is significant in medicinal chemistry due to its potential biological activities, including anti-inflammatory and analgesic properties.
The compound can be synthesized through various chemical reactions involving starting materials such as brominated benzene derivatives and morpholine derivatives. It is often studied in the context of drug development and biological assays.
3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide is classified under:
The synthesis of 3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide typically involves several steps:
The reaction conditions may include:
The molecular formula for 3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide is . The structure consists of:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 303.20 g/mol |
IUPAC Name | 3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide |
InChI | InChI=1S/C13H18BrN2O/c1-11(14)12-6-4-2-5-8(12)10(15)9-7-16-13(17)18/h2-7H,8H2,1H3,(H,17,18) |
3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide is primarily related to its interaction with biological targets:
Key properties include:
The stability and reactivity can be influenced by environmental factors such as pH and temperature.
3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide has several applications in scientific research:
This compound represents an important area of study due to its potential applications in drug development and understanding biochemical pathways related to inflammation and pain management.
The synthesis of 3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide relies critically on the preparation of the amine precursor, 3-(morpholin-4-yl)propan-1-amine. This intermediate is synthesized via nucleophilic displacement, where morpholine attacks the terminal halogen of 1-bromo-3-chloropropane under reflux conditions. Optimized protocols utilize polar aprotic solvents such as dimethylformamide or acetonitrile at 60–80°C for 12–24 hours, achieving yields of 75–85% [8]. Key innovations include phase-transfer catalysts like tetrabutylammonium bromide, which enhance reaction rates by facilitating interphase reactant transfer. The amine’s nucleophilicity is maximized by employing a 1.2:1.0 molar ratio of morpholine to alkyl halide, minimizing di-alkylation byproducts. Subsequent purification through vacuum distillation isolates the amine as a colorless liquid, with purity >98% confirmed via gas chromatography [8]. This precursor’s stability and scalability underpin its utility in downstream amide coupling.
Amide bond formation between 3-bromobenzoic acid and 3-(morpholin-4-yl)propan-1-amine is heavily influenced by coupling reagent selection. N,N'-Dicyclohexylcarbodiimide (DCC) demonstrates moderate efficiency (70–75% yield) but introduces significant practical challenges: its urea byproduct (N,N'-dicyclohexylurea) precipitates during reaction and requires filtration, complicating product isolation [2]. In contrast, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride offers superior handling due to water-soluble urea derivatives, enabling aqueous workup. When paired with 1-Hydroxybenzotriazole (HOBt) as an additive, EDC suppresses racemization and achieves yields of 85–90% in dichloromethane at room temperature [2]. Recent studies highlight COMU [(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] as an alternative, providing near-quantitative yields with minimal epimerization due to its uranium structure and enhanced solubility [2].
Table 1: Coupling Reagent Performance Comparison
Reagent | Additive | Solvent | Yield (%) | Byproduct Removal |
---|---|---|---|---|
DCC | None | THF | 70–75 | Filtration required |
EDC·HCl | HOBt | Dichloromethane | 85–90 | Aqueous extraction |
COMU | - | DMF | 95–98 | Simple washing |
Regioselective bromination at the benzoic acid’s meta-position is achieved via two primary strategies: directed ortho-lithiation-bromination or electrophilic aromatic substitution. Lithiation employs n-butyllithium (n-BuLi) to generate a benzyllithium intermediate at −78°C, followed by quenching with bromine. This method leverages the directing effect of pre-installed carboxylic acid or amide groups, yielding 3-bromobenzoic acid with >95% regioselectivity [4]. Electrophilic approaches use bromine in acetic acid/chloroform mixtures, where the morpholinylpropyl amide group’s steric bulk directs meta-bromination, albeit with lower selectivity (80–85%). For enhanced control, N-Bromosuccinimide (NBS) in dimethylformamide at 0°C achieves 90% selectivity while minimizing polybromination [4]. The brominated product’s identity is confirmed via (^{1}\text{H})-NMR (singlet at δ 7.29 ppm for thiophene analogues) and LC-MS [4].
Table 2: Bromination Methods for C3 Functionalization
Method | Conditions | Regioselectivity (%) | Yield (%) |
---|---|---|---|
Directed lithiation | n-BuLi, −78°C; Br₂, THF | >95 | 80 |
Electrophilic (Br₂) | Br₂, CHCl₃/AcOH, 25°C | 80–85 | 75 |
NBS bromination | NBS, DMF, 0°C | 90 | 85 |
Continuous flow reactors address scalability challenges in synthesizing 3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide by enhancing heat/mass transfer and reaction control. A two-step flow process integrates bromination and amidation: first, 3-bromobenzoic acid is generated in a high-temperature (80°C) bromine reactor, followed by inline quenching and EDC/HOBt-mediated coupling at 50°C. This system reduces reaction times from hours to minutes and improves yields by 15–20% compared to batch methods [4]. Key advantages include precise temperature modulation for exothermic lithiation-bromination steps and reduced reagent decomposition. Microreactors with immobilized catalysts (e.g., polymer-supported carbodiimide) further streamline purification, enabling direct in-line analysis via FTIR or HPLC [4]. Recent prototypes demonstrate production capacities of 1–5 kg/day using corrosion-resistant silicon carbide reactors, highlighting industrial viability [9].
Purification of 3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide is complicated by polar impurities, including unreacted amine, brominated byproducts, and urea adducts. Silica gel chromatography remains the gold standard, using stepwise gradients of ethyl acetate/methanol (95:5 to 80:20) to resolve the target compound (Rf = 0.3–0.4) [1] [3]. Reverse-phase HPLC (C18 column) with acetonitrile/water (65:35) is employed for analytical validation, achieving >99% purity with distinct retention times (tR = 8.2 min) [7]. For challenging separations, radial chromatography with a dichloromethane/methanol/ammonia (90:9:1) system resolves co-eluting di-brominated impurities. Crystallization from ethanol/water mixtures yields pure product as white crystals, though the compound’s sensitivity to temperature necessitates cold-chain storage during transportation [3] [7].
Table 3: Purification Techniques and Performance
Technique | Conditions | Purity (%) | Recovery (%) |
---|---|---|---|
Silica Chromatography | Ethyl acetate/MeOH (85:15) | 95–97 | 80 |
Reverse-Phase HPLC | Acetonitrile/H₂O (65:35), 1 mL/min | >99 | 75 |
Radial Chromatography | CH₂Cl₂/MeOH/NH₃ (90:9:1) | 98 | 85 |
Crystallization | Ethanol/H₂O (3:1), −20°C | 99 | 70 |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0